2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
CAS No.:
Cat. No.: VC20144034
Molecular Formula: C13H20BNO3S
Molecular Weight: 281.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20BNO3S |
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Molecular Weight | 281.2 g/mol |
IUPAC Name | 2-(oxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Standard InChI | InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h8-9H,5-7H2,1-4H3 |
Standard InChI Key | ZSPQSSWQQZGAPT-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (C₃H₂NS) fused with two distinct functional groups:
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A tetrahydrofuran-2-yl substituent at the 2-position, contributing a five-membered oxygen-containing ring.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, providing a boron-centered electrophilic site .
The spatial arrangement of these groups creates a planar thiazole core with orthogonal substituents, as confirmed by X-ray crystallographic analogs . The boronic ester enhances solubility in aprotic solvents while enabling Suzuki-Miyaura cross-coupling reactions .
Physicochemical Characteristics
Key properties derived from experimental data include:
Property | Value | Source |
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Molecular Formula | C₁₃H₁₉BNO₃S | |
Molecular Weight | 297.2 g/mol | |
Physical State | Colorless to yellow liquid | |
Flash Point | 93°C | |
Purity (HPLC) | ≥97% | |
Solubility | DMSO, THF, Dichloromethane |
The compound’s logP (calculated) of 2.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Fourier-transform infrared (FTIR) spectra show characteristic B-O stretches at 1,350–1,400 cm⁻¹ and thiazole ring vibrations at 1,550–1,600 cm⁻¹.
Synthesis and Characterization
Synthetic Pathways
Two primary methods dominate its production:
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 5-bromothiazole derivatives and tetrahydrofuran-substituted boronic esters :
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Step 1: Preparation of 4,4,5,5-tetramethyl-2-(tetrahydrofuran-2-yl)-1,3,2-dioxaborolane via borylation of tetrahydrofuran-2-yl lithium.
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Step 2: Coupling with 2-(tetrahydrofuran-2-yl)-5-bromothiazole using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in THF/H₂O (3:1) at 80°C .
Yield optimization reaches 78–85% with microwave-assisted heating .
Hantzsch Thiazole Cyclization
Condensation of α-bromoketones with thioureas :
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Step 1: Synthesis of α-bromoketone precursor from tetrahydrofuran-2-carboxylic acid.
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Step 2: Cyclization with thiourea in ethanol under reflux, followed by boronic ester installation via Miyaura borylation.
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS m/z 298.1 [M+H]⁺, consistent with molecular weight.
Chemical Reactivity and Applications
Boron-Mediated Cross-Couplings
The dioxaborolane group participates in Suzuki-Miyaura reactions with aryl halides, enabling π-system extensions:
Notable applications:
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Drug Intermediate Synthesis: Coupling with fluorinated aryl bromides produces kinase inhibitor precursors .
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Polymer Chemistry: Incorporation into conjugated polymers for organic electronics.
Heterocyclic Functionalization
The thiazole nitrogen undergoes regioselective alkylation and acylation:
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N-Alkylation: Reaction with methyl iodide yields quaternary ammonium salts (80% yield).
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Electrophilic Aromatic Substitution: Nitration at the 4-position using HNO₃/H₂SO₄.
Comparative Analysis with Structural Analogues
The tetrahydrofuran-2-yl group in the target compound enhances blood-brain barrier penetration compared to phenyl analogs (logBB = −0.4 vs. −1.2) .
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